Positional Substitution Pattern Defines Unique Hydrogen‑Bond Donor/Acceptor Profile vs. Simple Benzodioxin Acetamides
The target compound possesses two hydrogen‑bond donors (the primary amine and the amide NH) and four hydrogen‑bond acceptors (three from the amide oxygen and two ether oxygens, though one oxygen overlaps with the donor count) [1]. In contrast, the closest analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-19-0) has only one hydrogen‑bond donor and three acceptors, while the 7-acetyl analog (CAS 63546-20-3) has one donor and four acceptors. This difference directly impacts solubility, target engagement, and the ability to form directional interactions with biological macromolecules [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 2; HBA = 4 (PubChem computed properties) |
| Comparator Or Baseline | CAS 63546-19-0 (HBD=1, HBA=3); CAS 63546-20-3 (HBD=1, HBA=4) |
| Quantified Difference | Target has 1 additional HBD relative to both comparators; 1 additional HBA relative to CAS 63546-19-0 |
| Conditions | Computed descriptors (Cactvs 3.4.8.18 / PubChem release 2025.04.14) |
Why This Matters
The additional hydrogen-bond donor enables stronger and more specific interactions with protein active sites that require dual HBD motifs, making this compound a preferred intermediate for synthesizing inhibitors targeting enzymes such as kinases or proteases that exploit bifurcated hydrogen bonds.
- [1] PubChem Compound Summary for CID 3146107, N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. National Center for Biotechnology Information (2025). View Source
